三氯化锑

描述

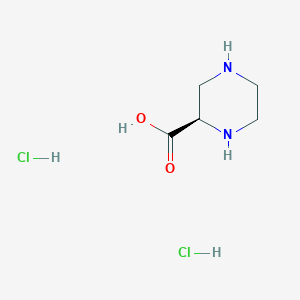

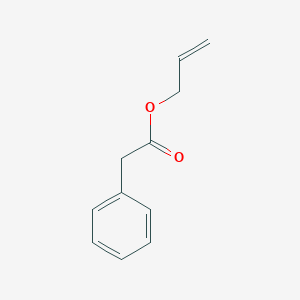

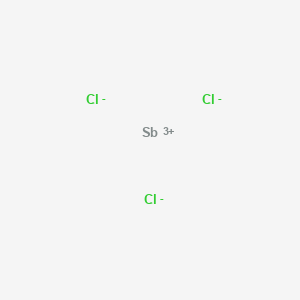

Antimony trichloride, also known as Trichlorostibane, Antimony (III) chloride, Butter of antimony, Antimonous chloride, Stibous chloride, and Trichlorostibine , is a soft colorless solid with a pungent odor . It is used as a reagent for detecting vitamin A and related carotenoids, reacting with the carotenoid to form a blue complex that can be measured by colorimetry .

Synthesis Analysis

Antimony trichloride is prepared by the reaction of chlorine with antimony, antimony tribromide, antimony trioxide, or antimony trisulfide . It can also be made by treating antimony trioxide with concentrated hydrochloric acid .Molecular Structure Analysis

In the gas phase, Antimony trichloride is pyramidal with a Cl-Sb-Cl angle of 97.2° and a bond length of 233 pm . In SbCl3, each Sb has three Cl atoms at 234 pm showing the persistence of the molecular SbCl3 unit .Chemical Reactions Analysis

Antimony trichloride reacts with water to make antimony trioxide and hydrochloric acid or hydrogen chloride . It is also a reagent for detecting vitamin A and related carotenoids in the Carr-Price test .Physical And Chemical Properties Analysis

Antimony trichloride has a molar mass of 228.11 g/mol and appears as a colorless solid . It has a sharp, pungent odor and is very hygroscopic . It has a density of 3.14 g/cm3 at 25 °C and 2.51 g/cm3 at 150 °C . It has a melting point of 73.4 °C and a boiling point of 223.5 °C . It is soluble in water, acetone, ethanol, CH2Cl2, phenyls, ether, dioxane, CS2, CCl4, CHCl3, cyclohexane, selenium (IV) oxychloride .科学研究应用

1. Hydrolysis Behavior and Phase Transformation Mechanism Antimony trichloride plays a crucial role in the hydrolysis behavior of antimony and arsenic, which is essential for obtaining target antimony products and removing impurity arsenic . The hydrolysis behavior of arsenic and antimony in arsenic-containing SbCl3 solution can be manipulated by adjusting As(III)/As(V) concentration, temperature, the hydrolysis ratio, and Cl− concentration .

Catalyst in Organic Reactions

Antimony trichloride acts as a Lewis acid catalyst in various organic reactions . These reactions include polymerization, Friedel-Crafts acylations, reductions with NaBH4, ring opening of epoxides, cleavage of trityl ethers, Biginelli, and chlorination reactions .

Precursor to Other Antimony Salts

Antimony trichloride is used as a precursor to synthesize other antimony salts . This makes it a fundamental compound in the production of a wide range of antimony-based products.

Detection of Vitamin A

Antimony trichloride is used in the detection of Vitamin A . This application is particularly important in the field of biochemistry and nutrition research.

Dehorning Calves

In veterinary medicine, antimony trichloride is used to remove horns from calves . This is a unique application that showcases the versatility of this compound.

Catalyst in Manufacturing Processes

Antimony trichloride is utilized as a catalyst and stabilizer in the manufacturing processes of plastics, glass, and ceramics .

Applications in Optoelectronics

Due to the unique electronic, optical, and optoelectronic properties of antimony compounds, antimony trichloride finds applications in fields such as batteries, infrared optical components, and photovoltaic cells .

Extraction of Antimony from Minerals

Antimony trichloride is used in the chlorination-hydrolysis method, an important hydrometallurgical process for extracting antimony to produce antimony compounds . This method has the advantages of simplicity and minimal pollution .

作用机制

Target of Action

Antimony trichloride (SbCl3) is a Lewis acid catalyst that is used in various organic reactions . It is involved in DNA excision repair, initiating repair by binding to damaged sites with various affinities, depending on the photoproduct and the transcriptional state of the region . It also plays a role in the conjugation of reduced glutathione to a wide number of exogenous and endogenous hydrophobic electrophiles .

Mode of Action

Antimony trichloride interacts with its targets by forming covalent bonds. As a Lewis acid, it can accept an electron pair from a Lewis base, thereby forming a Lewis adduct . This interaction leads to changes in the molecular structure of the target, which can affect its function.

Biochemical Pathways

The primary biochemical pathway affected by antimony trichloride is the hydrolysis behavior of arsenic and antimony in arsenic-containing SbCl3 solution . This process is crucial for obtaining target antimony products and removing impurity arsenic .

Pharmacokinetics

It is known that the compound is very hygroscopic , meaning it readily absorbs water from the environment. This property could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of antimony trichloride’s action is the transformation of hydrolysates during the hydrolysis process . With increasing As(V) concentration, the hydrolysates of Sb(III) shift from crystalline Sb4O5Cl2 to Sb8O8(OH)6·xCl2 and finally to amorphous arsenate antimonates . This transformation is crucial for the extraction of antimony from antimony ores and smelting residues .

Action Environment

The action of antimony trichloride is influenced by several environmental factors. The hydrolysis behavior of arsenic and antimony in arsenic-containing SbCl3 solution can be manipulated by As(III)/As(V) concentration, temperature, the hydrolysis ratio, and Cl− concentration . For example, an increase in the hydrolysis ratio promotes the phase transformation of the hydrolysates, while elevated temperature inhibits this transformation .

安全和危害

属性

IUPAC Name |

trichlorostibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Sb/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPDDOBMIUGHIN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Sb](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Sb, SbCl3 | |

| Record name | ANTIMONY TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTIMONY TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1224 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | antimony(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Antimony(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Antimony trichloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Antimony_trichloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044161 | |

| Record name | Antimony trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Antimony trichloride is a colorless crystalline solid. It is shipped as a solid or liquid solution. It is decomposed slowly by water to hydrochloric acid and antimony oxychloride. Antimony oxychloride is soluble in hydrochloric acid but insoluble in water. It is corrosive to metals and tissue., Colorless solid; Very hygroscopic; [Hawley] Solution: Yellow to reddish-brown liquid; [Merck Index] Off-white crystalline solid; [MSDSonline], COLOURLESS HYGROSCOPIC CRYSTALS WITH PUNGENT ODOUR. | |

| Record name | ANTIMONY TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony trichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANTIMONY TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1224 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

433 °F at 760 mmHg (USCG, 1999), 220.3 °C, 223.5 °C | |

| Record name | ANTIMONY TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony trichloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/439 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTIMONY TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1224 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 987 g/100 g water at 25 °C, Soluble in acid, ethanol, benzene, acetone, Soluble in alcohol, chloroform (about 22%), benzene, acetone, carbon disulfide, dioxane, carbon tetrachloride (1.1 molar), ether, Insoluble in pyridine, quinoline, other organic bases, 1 gram dissolves in 10.1 mL water at 25 °C. ... Considerably more soluble in HCl, Solubility in water, g/100ml at 25 °C: 10 | |

| Record name | Antimony trichloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/439 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTIMONY TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1224 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.14 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.14 g/cu cm, Yellow to reddish-brown, clear, somewhat oily, strongly caustic liquid. Density: 1.5 /Antimony trichloride solution/, 3.14 g/cm³ | |

| Record name | ANTIMONY TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony trichloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/439 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTIMONY TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1224 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mm Hg at 49.2 °C (sublimes), Vapor pressure, Pa at 49 °C: 133 | |

| Record name | Antimony trichloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/439 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTIMONY TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1224 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Antimony trichloride | |

Color/Form |

Colorless orthorhombic crystals, Orhtorhombic, deliquescent needles from carbon disulfide or by sublimation at 100 °C, Colorless, transparent crystalline mass, Yellow semi-solid mass | |

CAS RN |

10025-91-9 | |

| Record name | ANTIMONY TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antimony trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stibine, trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimony trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Antimony trichloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/439 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTIMONY TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1224 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

163 °F (USCG, 1999), 73.4 °C, 73 °C | |

| Record name | ANTIMONY TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2503 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimony trichloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/439 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTIMONY TRICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1224 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Q & A

Q1: What is the molecular formula and weight of Antimony Trichloride?

A1: Antimony Trichloride has the molecular formula SbCl3 and a molecular weight of 228.11 g/mol. []

Q2: What is the structure of Antimony Trichloride?

A2: Antimony Trichloride has a pyramidal molecular geometry with a lone pair of electrons on the antimony atom. This lone pair influences the molecule's polarity and reactivity. []

Q3: How does Antimony Trichloride interact with organic chlorides?

A3: Antimony Trichloride undergoes chlorine exchange reactions with organic chlorides. The reaction kinetics are second-order with respect to Antimony Trichloride and first-order with respect to the organic chloride. The rate of exchange varies depending on the specific organic chloride. []

Q4: Does Antimony Trichloride interact with Vitamin A?

A4: Yes, Antimony Trichloride reacts with Vitamin A to produce a blue color. This reaction, known as the Carr-Price reaction, was historically used to quantify Vitamin A in various samples like fish liver oils. [, , , , , ]

Q5: Can Antimony Trichloride differentiate between Vitamin A and carotene?

A5: Yes, despite both producing a blue color with Antimony Trichloride, their reactions differ upon heating. The blue color produced by carotene persists upon heating, while the blue color produced by Vitamin A changes to rose, violet-red, or wine-red depending on the concentration. [, ]

Q6: Is Antimony Trichloride stable in the presence of water?

A7: Antimony Trichloride undergoes hydrolysis in the presence of water, forming antimony oxychloride (Sb4O5Cl2) or antimony trioxide (Sb2O3) depending on the pH and the presence of other ions like fluoride. [, ]

Q7: Can Antimony Trichloride be used as a catalyst?

A8: Yes, Antimony Trichloride acts as a Lewis acid catalyst in various organic reactions. For example, it catalyzes the acylation of β-naphthol by acetyl chloride and the racemization of α-methylbenzyl chloride in diethyl ether. [, ]

Q8: How does Antimony Trichloride catalyze the acylation of β-naphthol?

A9: The reaction order in Antimony Trichloride during β-naphthol acylation is three. This high order is attributed to the stabilization of the acylating species by polar catalyst-ether adducts. []

Q9: How does Antimony Trichloride compare to other metal halides in catalyzing racemization?

A10: Antimony Trichloride is a weaker catalyst for the racemization of α-methylbenzyl chloride compared to other metal halides like Stannic Chloride and Zinc Bromide. The reaction order in Antimony Trichloride is four, suggesting complex interactions with the transition state and solvent molecules. []

Q10: Can Antimony Trichloride be used in polymer synthesis?

A11: Yes, Antimony Trichloride can be used as a solvent and catalyst in polymer synthesis. For example, it facilitates the reaction between 1,2,5,6-tetraaminoanthraquinone and 1,4,5,8-naphthalenetetracarboxylic acid dianhydride to produce a pyrrolone-type polymer. []

Q11: What are some other applications of Antimony Trichloride?

A12: Besides its use in chemical synthesis and analysis, Antimony Trichloride finds applications in recovering antimony-based catalysts used in fluorination reactions. It can also be used as a flame retardant for materials like Gmelina arborea wood. [, ]

Q12: Are there any computational studies on Antimony Trichloride?

A13: Yes, computational methods like molecular dynamics simulations and Raman spectroscopy have been used to study the behavior of Antimony Trichloride in different environments, such as crystals of bimolecular Menshutkin complexes. []

Q13: What are the toxicological effects of Antimony Trichloride?

A14: Antimony Trichloride exposure can cause respiratory irritation and gastrointestinal disturbances. Inhalation of its fumes can lead to acute intoxication with symptoms like abdominal pain and anorexia. []

Q14: Is Antimony Trichloride environmentally hazardous?

A14: As a heavy metal compound, Antimony Trichloride can pose environmental risks. It's crucial to handle and dispose of it properly to minimize its impact.

Q15: What is the historical significance of Antimony Trichloride in chemistry?

A16: Antimony Trichloride has been known since the early days of chemistry. Johann Rudolph Glauber, a prominent 17th-century chemist, developed a method for its preparation. The compound has been studied for its unique properties and applications in various fields ever since. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one](/img/structure/B158462.png)

![[(2S)-2-hydroxy-3-(4-hydroxynaphthalen-1-yl)oxypropyl]-propan-2-ylazanium;chloride](/img/structure/B158470.png)

![1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]-](/img/structure/B158474.png)